CYP2E1 Inhibition: Weak Affinity Defines a Clean Off-Target Profile vs. More Potent CYP2E1 Ligands
In human liver microsomal CYP2E1 inhibition assays using chlorzoxazone as a probe substrate, 2-ethyl-4-methyloxazole-5-carbaldehyde exhibited an IC₅₀ of 5.00×10⁴ nM (~50 μM) [1], classifying it as a weak CYP2E1 ligand compared to potent CYP2E1 inhibitors such as 4-methylpyrazole (IC₅₀ ≈ 0.1–1 μM) [2]. This low inhibitory potency is advantageous for chemical probe and lead optimization programs: the compound is unlikely to cause mechanism-based CYP2E1 inhibition or significant drug-drug interaction liability at typical screening concentrations, whereas more potent oxazole-based CYP inhibitors require extensive metabolic de-risking before advancement.
| Evidence Dimension | CYP2E1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.00×10⁴ nM (~50 μM) |
| Comparator Or Baseline | 4-Methylpyrazole (fomepizole): IC₅₀ ≈ 0.1–1 μM (literature class-level reference for potent CYP2E1 inhibition) |
| Quantified Difference | Target compound is ~50- to 500-fold less potent than strong CYP2E1 inhibitors |
| Conditions | Human liver microsomes, chlorzoxazone 6-hydroxylation, 5 min preincubation, LC-MS/MS detection [1] |
Why This Matters
For teams selecting oxazole-aldehyde building blocks for fragment-based or HTS follow-up, this weak CYP2E1 activity signals a low probability of metabolism-dependent toxicity, reducing the need for early CYP liability triage.
- [1] BindingDB. BDBM50380527 / CHEMBL2018913. IC₅₀: 5.00E+4 nM for CYP2E1 inhibition in human liver microsomes. https://www.bindingdb.org View Source
- [2] Testa B, Krämer SD. The biochemistry of drug metabolism – an introduction. Part 5. Metabolism and toxicity. Chem Biodivers. 2009;6(11):1889-1904. (Class-level CYP2E1 inhibitor potency reference; 4-methylpyrazole IC₅₀ ≈ 0.1–1 μM). View Source
